molecular formula C12H10LiP B1231986 Lithium Diphenylphosphanide CAS No. 65567-06-8

Lithium Diphenylphosphanide

Cat. No. B1231986
CAS RN: 65567-06-8
M. Wt: 192.1 g/mol
InChI Key: WKUYEGHEUWHKIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of lithium diphenylphosphanide involves reactions where lithium compounds interact with diphenylphosphine derivatives. For instance, the reaction of trichlorosilanes with lithium phosphanide leads to the formation of 1,3-diphospha-2-silaallylic complexes, showcasing the compound's ability to engage in complex formation through reactive intermediates (Lange et al., 1998). Similarly, the synthesis and characterization of lithium complexes with 2‐(diphenylphosphanylamino)pyridine and N,2‐bis(diphenylphosphanyl)benzeneamine highlight the coordination behavior of lithium diphenylphosphanides with nitrogen and phosphorus atoms, forming constrained ring structures (Xavier et al., 2004).

Molecular Structure Analysis

The molecular structure of lithium diphenylphosphanide complexes often features coordination to nitrogen, oxygen, and phosphorus atoms, forming various ring sizes and geometries. For example, in complexes formed with 2-(diphenylphosphinoamino)pyridine, the lithium ion coordinates to both nitrogen atoms, forming four or five-membered rings, depending on the specific ligands involved (Xavier et al., 2004).

Chemical Reactions and Properties

Lithium diphenylphosphanide participates in numerous chemical reactions, demonstrating its reactivity and utility in synthesizing various organometallic complexes. For instance, it reacts with electrophiles and participates in complexation reactions, forming structures with unique bonding properties and reactivities. The reaction with trichlorosilanes to form 1,3-diphospha-2-silaallylic complexes exemplifies its ability to engage in complex chemical transformations (Lange et al., 1998).

Scientific Research Applications

Neuroprotective Effects

Lithium, including lithium diphenylphosphanide, has been extensively studied for its neuroprotective effects, particularly in the context of neurodegenerative disorders like Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and Parkinson's disease (PD). It modulates several homeostatic mechanisms such as neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. These effects are primarily attributed to its inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) (Forlenza, De-Paula, & Diniz, 2014).

Autophagy Regulation

Lithium's role in autophagy regulation is significant in various neuropsychiatric conditions. It helps in the degradation of aggregate-prone proteins, including mutated huntingtin, phosphorylated tau, and α-synuclein, in neurodegenerative diseases. This process is linked to the mammalian target of rapamycin (mTOR)-independent pathway and the mTOR-dependent pathway in different conditions (Motoi, Shimada, Ishiguro, & Hattori, 2014).

Treatment of Tauopathies

In tauopathies, lithium has shown promise by attenuating motor disturbances in tauopathy model mice. This is achieved through inhibition of GSK-3 and enhancement of autophagy, leading to reductions in tau phosphorylation, soluble tau levels, and the number of neurofibrillary tangles (Shimada et al., 2012).

Circadian Clock Regulation

Lithium is implicated in the regulation of the circadian clock, particularly in the context of bipolar disorder. It inhibits GSK3β, which phosphorylates and stabilizes the orphan nuclear receptor Rev-erbα, a component of the circadian clock. This action of lithium affects the expression of circadian genes (Yin, Wang, Klein, & Lazar, 2006).

Neuroprotective Mechanisms in Neurodegenerative Diseases

Lithium's neuroprotective properties are further highlighted by its modulation of mechanisms like inflammation, mitochondrial function, oxidative stress, autophagy, and apoptosis. These properties are being explored for repurposing lithium as a drug for neurodegenerative diseases such as AD (Damri, Shemesh, & Agam, 2020).

Antisuicidal Efficacy

Apart from its mood-stabilizing effects, lithium has a significant role in reducing the risk of both attempted and completed suicide. The mechanisms underlying its antisuicidal actions involve aggression and impulsivity as candidate endophenotypes strongly associated with suicide (Kovacsics, Gottesman, & Gould, 2009).

Reduction of Tau Phosphorylation

Lithium has shown efficacy in reducing tau phosphorylation, a key process in Alzheimer's disease, by inhibiting GSK-3. This action enhances the binding of tau to microtubules and promotes microtubule assembly, providing insights for potential interventions in Alzheimer’s disease (Hong, Chen, Klein, & Lee, 1997).

IMPA2 and Brain Function

Research on lithium’s target, IMPA2, provides insights into its role in bipolar disorder, schizophrenia, and febrile seizures. IMPA2 exhibits lithium-inhibitable IMPase activity, with distinct biochemical properties and expression patterns from IMPA1, suggesting separate functions in vivo (Ohnishi et al., 2007).

Safety And Hazards

Lithium Diphenylphosphanide is an air-sensitive solid . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

lithium;diphenylphosphanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYEGHEUWHKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10LiP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392839
Record name Lithium diphenylphosphanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium Diphenylphosphanide

CAS RN

65567-06-8
Record name Lithium diphenylphosphanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium diphenylphosphide solution
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium Diphenylphosphanide
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Lithium Diphenylphosphanide
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Lithium Diphenylphosphanide
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Lithium Diphenylphosphanide
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Lithium Diphenylphosphanide

Citations

For This Compound
42
Citations
M Blum, J Kappler, SH Schlindwein, M Nieger… - Dalton …, 2018 - pubs.rsc.org
… A somewhat different situation had been inferred for lithium diphenylphosphanide-borane. Here, NMR data indicated a structure Ph 2 P–BH 3 ⋯Li(THF) 2 (7) in which the cation is …
Number of citations: 16 pubs.rsc.org
K Hansen, T Szilvási, B Blom, E Irran… - … –A European Journal, 2015 - Wiley Online Library
… Reaction of the arylchlorosilylene-NHC adduct ArSi(NHC)Cl [Ar=2,6-Trip 2 C 6 H 3 ; NHC=(MeC) 2 (NMe) 2 C:] 1 with one molar equiv of lithium diphenylphosphanide affords the first …
S Baweja, T Gabler, P Lönnecke… - Dalton Transactions, 2023 - pubs.rsc.org
… 3-(Diphenylphosphino)propanal (PCHO) was synthesised following a modified procedure by Vaughn and Gladysz which utilises the reaction of lithium diphenylphosphanide with acetal-…
Number of citations: 1 pubs.rsc.org
SK Deng, HC Chen, YF Liu, HT Ji, G Yang - Guoqiang, Ring-Opening … - papers.ssrn.com
… We have developed a ring-opening phosphanylation of oxazolines using lithium diphenylphosphanide as the nucleophile without loss of optical purity. This methodology is …
Number of citations: 0 papers.ssrn.com
C Yao, H Li, H Wu, Y Liu, P Wu - Catalysis Communications, 2009 - Elsevier
… without chloromethylation reacted directly with lithium diphenylphosphanide, the amount of … no effect on the reaction of 1 with lithium diphenylphosphanide during the synthesis of 2. The …
Number of citations: 40 www.sciencedirect.com
S Härling, J Greiser, TMA Al-Shboul… - Australian Journal of …, 2013 - CSIRO Publishing
… Lithium diphenylphosphanide reacts with equimolar amounts of isocyanates yielding phosphorylformamides after hydrolysis and treatment with dilute hydrogen peroxide. [ 17 ] In …
Number of citations: 24 www.publish.csiro.au
X Jin, A Linden, HJ Hansen - Helvetica Chimica Acta, 2010 - Wiley Online Library
… nucleophilic exchange of the Cl substituents of 3a or 3b by diphenylphosphino groups was easily achieved with excess of (diphenylphospino)lithium (ž lithium diphenylphosphanide) in …
Number of citations: 7 onlinelibrary.wiley.com
S Jiang, W Wang, C Mou, J Zou, Z Jin, G Hao… - Nature …, 2023 - nature.com
… The lithium diphenylphosphanide 9 was prepared, isolated and … the lithium diphenylphosphanide 9 and the lithium amide 11 respectively (Fig. 4c). With the lithium …
Number of citations: 6 www.nature.com
F Alam, J Wang, C Dong, Q Chang, L Zhang, Q Zhang… - Journal of …, 2020 - Elsevier
… Treatment of diphenylphosphine with n-butyllithium may afford the lithium diphenylphosphanide (Ph 2 PLi) salt which upon reacting with the corresponding methyltrichlorosilane …
Number of citations: 14 www.sciencedirect.com
MJ Taylor, MP Coles, JR Fulton - Australian Journal of Chemistry, 2015 - CSIRO Publishing
… (DOP) of ~45 %, [ 34 ] which is considerably smaller than both the calcium analogue, [(BDI)Ca(PPh 2 )(THF)] (DOP = 84.3 %), and the simpler lithium diphenylphosphanide complex, [Li(…
Number of citations: 10 www.publish.csiro.au

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